molecular formula C14H9BrN2O3 B12571370 1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 178871-76-6

1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B12571370
CAS No.: 178871-76-6
M. Wt: 333.14 g/mol
InChI Key: PNMRONWRPTZBDV-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on the pyridine ring and a nitro group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:

    Starting Materials: 6-Bromopyridine-2-carbaldehyde and 4-nitroacetophenone.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol is commonly used as the solvent.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Isolation: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products Formed

    Oxidation: Epoxides or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives.

    Cyclization: Heterocyclic compounds.

Scientific Research Applications

1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(6-Bromopyridin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of a nitro group.

    1-(6-Bromopyridin-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

1-(6-Bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of both a bromine atom on the pyridine ring and a nitro group on the phenyl ring. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

178871-76-6

Molecular Formula

C14H9BrN2O3

Molecular Weight

333.14 g/mol

IUPAC Name

1-(6-bromopyridin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C14H9BrN2O3/c15-14-3-1-2-12(16-14)13(18)9-6-10-4-7-11(8-5-10)17(19)20/h1-9H

InChI Key

PNMRONWRPTZBDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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